molecular formula C15H13FO3 B6401351 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1261924-74-6

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6401351
CAS No.: 1261924-74-6
M. Wt: 260.26 g/mol
InChI Key: JMCHEYKVBLPXRV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in a defluorinated product.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Defluorinated benzoic acid derivatives.

    Substitution: Substituted benzoic acids with various functional groups replacing the fluoro group.

Scientific Research Applications

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy and methyl groups can also affect the compound’s overall hydrophobicity and electronic properties, modulating its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzoic acid
  • 4-Fluoro-3-methylbenzoic acid
  • 3-(2-Methoxy-5-methylphenyl)benzoic acid

Uniqueness

4-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the combination of its fluoro, methoxy, and methyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-8-10(15(17)18)4-5-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHEYKVBLPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689946
Record name 6-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-74-6
Record name 6-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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